Ethyl 4-bromooxazole-2-carboxylate
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Overview
Description
Ethyl 4-bromooxazole-2-carboxylate: is a chemical compound with the molecular formula C₆H₆BrNO₃ It is a derivative of oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromooxazole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl oxazole-2-carboxylate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromooxazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of ethyl oxazole-2-carboxylate.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Substitution Reactions: Products include ethyl 4-aminooxazole-2-carboxylate, ethyl 4-thioxazole-2-carboxylate, and ethyl 4-alkoxyoxazole-2-carboxylate.
Oxidation Reactions: Products include ethyl 4-oxooxazole-2-carboxylate.
Reduction Reactions: The primary product is ethyl oxazole-2-carboxylate.
Scientific Research Applications
Ethyl 4-bromooxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-bromooxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The oxazole ring structure allows for interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-bromooxazole-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-bromooxazole-4-carboxylate
- Ethyl 2-chlorooxazole-4-carboxylate
- Ethyl 2-methyloxazole-4-carboxylate
Uniqueness: The presence of the bromine atom at the 4-position of the oxazole ring in this compound distinguishes it from its analogs
Properties
IUPAC Name |
ethyl 4-bromo-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-2-10-6(9)5-8-4(7)3-11-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXJAUOWPROTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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